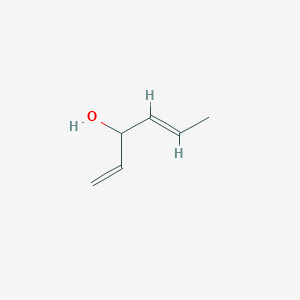

1,4-Hexadien-3-ol

Description

Significance of Conjugated Dienols as Synthetic Intermediates

Conjugated dienols serve as versatile intermediates in advanced organic synthesis. Their conjugated pi system allows for participation in various reactions, including cycloadditions (such as the Diels-Alder reaction), conjugate additions, and electrophilic or nucleophilic attacks at multiple carbons within the diene system. The presence of the hydroxyl group provides an additional site for functionalization, enabling reactions such as oxidation, reduction, esterification, and ether formation. This dual functionality allows for the construction of complex molecular architectures with control over stereochemistry and regioselectivity msu.edumdpi.com. The ability of dienols to act as precursors to valuable chemicals and their potential in the development of pharmaceuticals and agrochemicals highlights their significance ontosight.ai.

Scope and Relevance of 1,4-Hexadien-3-ol in Contemporary Chemical Research

This compound is a specific hexadienol isomer with the molecular formula C6H10O. It features a hydroxyl group at the C3 position and double bonds between C1-C2 and C4-C5. The double bond at the C4-C5 position is conjugated with the double bond at C1-C2 through the intervening single bond and the carbon bearing the hydroxyl group. This conjugated system contributes to its reactivity profile. This compound has relevance in contemporary chemical research, particularly as an intermediate in the synthesis of other organic compounds. For instance, it has been identified as an intermediate in the synthesis of 2-Ethoxyhexa-3,5-diene, a compound used in the removal of certain substances from wine using molecularly imprinted polymers lookchem.comchemicalbook.com. Research also indicates that hexadienols, including isomers like 2,4-hexadienol, have been investigated for potential applications such as brightness stabilization in materials like chemithermomechanical pulp, suggesting their involvement in quenching excited states of chromophores researchgate.nettandfonline.com.

Isomeric Considerations: Distinguishing this compound from Related Hexadienols in Research Contexts

Hexadienols can exist as various structural and geometric isomers, differing in the position of the double bonds and the hydroxyl group, as well as the stereochemistry of the double bonds. Distinguishing this compound from related hexadienols, such as 1,5-Hexadien-3-ol (B146999), 2,4-Hexadien-1-ol, and others, is crucial in research due to their distinct chemical properties and reactivity.

For example, 1,5-Hexadien-3-ol has double bonds at the C1-C2 and C5-C6 positions and a hydroxyl group at C3 sigmaaldrich.comontosight.aicymitquimica.com. Unlike this compound, the double bonds in 1,5-Hexadien-3-ol are not conjugated. This difference in conjugation significantly impacts their reactivity in reactions like cycloadditions. 1,5-Hexadien-3-ol is also used in synthesis, for instance, in the enantioselective synthesis of (+)-rogioloxepane A chemicalbook.com.

Another isomer, 2,4-Hexadien-1-ol (sorbic alcohol), has conjugated double bonds at C2-C3 and C4-C5 and a hydroxyl group at C1 foodb.ca. This isomer is known for its use as a preservative due to its antifungal properties .

The position of the hydroxyl group and the relative positions and configurations of the double bonds dictate the specific reaction pathways and products obtained when these isomers are used as synthetic intermediates. Researchers must carefully consider the isomeric purity and the specific structural features of the hexadienol being used to ensure predictable and desired outcomes in organic synthesis. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and infrared (IR) spectroscopy are essential for identifying and distinguishing these isomers researchgate.netnih.gov.

Understanding the subtle differences in structure and reactivity among hexadienol isomers is paramount for their effective utilization in advanced organic synthesis and for interpreting research findings accurately.

Here is a table summarizing some key properties of this compound based on available data:

| Property | Value | Source |

| Molecular Formula | C6H10O | PubChem nih.gov |

| Molecular Weight | 98.14 g/mol | PubChem nih.gov |

| IUPAC Name | (4E)-hexa-1,4-dien-3-ol (one possible isomer) | PubChem nih.gov |

| CAS Number | 1070-14-0 | PubChem nih.gov |

| XLogP3 (predicted) | 1.3 | PubChem nih.gov |

| Boiling Point | 133.68 °C (estimate) | LookChem lookchem.com |

| Density | 0.8590 g/mL (estimate) | LookChem lookchem.com |

| Refractive Index | 1.4502 (estimate) | LookChem lookchem.com |

Note: Some values are estimated or refer to specific isomers as indicated in the sources.

Structure

3D Structure

Properties

CAS No. |

1070-14-0 |

|---|---|

Molecular Formula |

C72H116O4 |

Synonyms |

1,4-Hexadien-3-ol |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Hexadien 3 Ol

Grignard Reagent-Mediated Syntheses

Grignard reactions are a class of organometallic chemical reactions widely used in organic synthesis for the formation of carbon-carbon bonds. They involve the reaction of an alkyl, vinyl, or aryl magnesium halide (Grignard reagent) with a carbonyl compound, such as an aldehyde or ketone, to produce an alcohol after hydrolysis leah4sci.com, libretexts.org, mt.com, masterorganicchemistry.com, masterorganicchemistry.com. The carbon atom bonded to magnesium in a Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group mt.com, masterorganicchemistry.com.

Reaction of Crotonaldehyde (B89634) with Vinyl Magnesium Chloride in Tetrahydrofuran (B95107) (THF)

A direct method for synthesizing 1,4-Hexadien-3-ol involves the Grignard addition of vinyl magnesium chloride to crotonaldehyde. This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF), which is essential for the formation and stabilization of the Grignard reagent leah4sci.com, libretexts.org. The vinyl magnesium chloride reagent reacts with the aldehyde functionality of crotonaldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent work-up with an acidic aqueous solution, such as saturated ammonium (B1175870) chloride, protonates the alkoxide to yield the desired this compound acs.org, libretexts.org.

Optimization of Reaction Parameters and Yields

Research has demonstrated the effectiveness of the Grignard reaction between crotonaldehyde and vinyl magnesium chloride for the synthesis of E-1,4-Hexadien-3-ol. One reported procedure involves the dropwise addition of crotonaldehyde in THF to an ice-cooled solution of vinylmagnesium bromide (used as a source of vinyl magnesium) in THF under a nitrogen atmosphere. After stirring at room temperature, the reaction mixture is quenched and extracted. Purification by column chromatography has been shown to provide E-1,4-Hexadien-3-ol in good yield. An isolated yield of 82% has been reported for this transformation acs.org.

| Reactants | Solvent | Conditions | Product | Isolated Yield | Citation |

| Crotonaldehyde, Vinylmagnesium Bromide | THF | 0 °C to rt, 1 h, then NH₄Cl work-up | E-1,4-Hexadien-3-ol | 82% | acs.org |

Stereochemical Control in Grignard Additions

The Grignard addition of vinyl magnesium chloride to crotonaldehyde can potentially lead to different stereoisomers of this compound, particularly regarding the configuration of the double bond originating from crotonaldehyde and the stereochemistry at the carbon bearing the hydroxyl group. While general principles for stereochemical control in Grignard additions exist, such as the Felkin-Anh model or chelation control, studies have indicated that allylmagnesium reagents, which are structurally related to vinyl magnesium chloride, may not always strictly adhere to these models nih.gov. Their reactions can sometimes exhibit lower stereoselectivity or even opposite selectivity compared to other organometallic nucleophiles nih.gov. The specific stereochemical outcome for the addition of vinyl magnesium chloride to crotonaldehyde to form this compound can be influenced by factors such as the reaction conditions, the nature of the Grignard reagent (e.g., concentration and associated salts), and the presence of additives. The reported synthesis yielding E-1,4-Hexadien-3-ol suggests that the (E)- double bond configuration from crotonaldehyde is retained under those specific conditions acs.org.

Alternative Synthetic Routes to this compound Derivatives

Beyond the direct Grignard addition to crotonaldehyde, other synthetic strategies can be employed to access this compound or related derivatives.

Reductive Methods from Dienals

Reductive methods applied to dienals can potentially lead to dienols. For instance, (E,E)-2,4-Hexadienal is a dienal that can be synthesized lookchem.com. The reduction of dienals can yield corresponding dienols, such as the reduction of (E,E)-2,4-Hexadienal to (E,E)-2,4-Hexadien-1-ol lookchem.com, labsolu.ca. While the reduction of a dienal to a primary alcohol (dien-1-ol) is a known transformation, specific reductive methods directly yielding this compound from a suitable dienal were not extensively detailed in the consulted literature.

Condensation Reactions with Chloromethyloxiranes (for 1,5-hexadien-3-ols, but relevant for comparison)

Condensation reactions involving chloromethyloxiranes (epichlorohydrin) have been explored for the synthesis of homoallylic alcohols, specifically 1,5-hexadien-3-ols researchgate.net, researchgate.net. While this route typically leads to isomers of this compound, it is relevant for comparison as it demonstrates alternative strategies for constructing hexadienol structures. For example, allyl-substituted 1,5-hexadien-3-ols have been synthesized from allyl substituted chloromethyloxiranes. Reactions carried out with magnesium in THF have been shown to produce allyl substituted 1,5-hexadien-3-ols, although they can also lead to the formation of unsaturated cyclic alcohols. Conversely, reactions conducted with sodium in methanol (B129727) have been reported to yield exclusively 1,5-dien-3-ols researchgate.net, researchgate.net. Another synthesis of 1,5-Hexadien-3-ol (B146999) involves the reaction of allylmagnesium bromide with acrolein orgsyn.org, which is a Grignard reaction, distinct from a condensation with chloromethyloxirane. These methods highlight different approaches to creating the hexadienol scaffold, albeit resulting in the 1,5-diene isomer rather than the 1,4-diene.

Considerations for Isomer Purity and Selectivity

The synthesis of this compound presents challenges regarding the control of double bond position and stereochemistry, leading to various possible isomers. Achieving high isomer purity and selectivity is crucial for specific applications.

Another approach to related diene alcohols, such as (Z)-3-hexen-1-ol, involves the 1,4-selective hydrogenation of conjugated dienes in the presence of specific catalysts like arene Cr(CO)₃ or Cr(CO)₆ tandfonline.com. While this method focuses on reducing one double bond selectively, the starting material, 2,4-hexadienal (B92074), can itself be a mixture of isomers tandfonline.com. The reduction of 2,4-hexadienal to the corresponding alcohol has been shown to yield a mixture of isomers, primarily the (2E,4E) isomer, with a minor component suspected to be a (Z)-(E) double bond isomer tandfonline.com. The selectivity of the 1,4-selective hydrogenation in this context did not show significant differences with various arene ligands tandfonline.com.

The synthesis of 1,5-hexadien-3-ol, an isomer of this compound, can be achieved through the reaction of allyl bromide with magnesium followed by the addition of acrolein orgsyn.org. This method has been reported to yield 1,5-hexadien-3-ol with a certain purity after distillation orgsyn.org. Further transformations of 1,5-hexadien-3-ol, such as dehydration, can lead to hexatriene, and the purity of the intermediate bromohexadiene isomers influences the final product orgsyn.org.

Controlling stereochemistry is particularly relevant when synthesizing chiral isomers of hexadienols, such as (S)-1,5-hexadien-3-ol ontosight.ai. The spatial arrangement of atoms around the stereocenter is critical for the compound's properties ontosight.ai. Research into the conformational preferences of related diols, like 1,5-hexadiene-3,4-diol, highlights the influence of electrostatic interactions on rotational isomer stability acs.org.

Achieving high isomer purity often necessitates purification techniques such as distillation, including fractional distillation under vacuum, or preparative gas-liquid chromatography (GLC) tandfonline.comorgsyn.org. These methods allow for the separation of desired isomers from unwanted byproducts and other isomers present in the reaction mixture tandfonline.com.

The following table summarizes some reported outcomes regarding isomer distribution in related synthetic procedures:

| Starting Material | Reaction Conditions | Product (Alcohol/Acetate) | Isomer Ratio (Approx.) | Notes | Source |

| Crotonaldehyde | Vinyl magnesium chloride addition | This compound | Not explicitly stated | Precursor to sorbyl acetate (B1210297) synthesis | |

| This compound | Acetic acid, Sodium acetate, 120°C | 1-acetoxy-2,4-hexadiene + 1,4-hexadienyl-5-acetate | 1:2 | Thermal isomerization during acetylation | google.com |

| 2,4-Hexadienal | Sodium borohydride (B1222165) reduction | 2,4-Hexadien-1-ol | 9:1 | Primarily (2E,4E) isomer | tandfonline.com |

| 1,5-Hexadien-3-ol | PBr₃ treatment, followed by other reactions | Bromohexadiene isomers | Varies by fraction | Separation by distillation showed different isomer fractions | orgsyn.org |

Reaction Mechanisms and Pathways of 1,4 Hexadien 3 Ol

Electrophilic and Nucleophilic Transformations

The dual functionality of 1,4-hexadien-3-ol—a conjugated diene and an allylic alcohol—makes it susceptible to both electrophilic attack on the pi-system and nucleophilic reactions at the alcohol carbon.

Conjugated dienes like this compound readily undergo electrophilic addition reactions. pressbooks.pub The reaction with an electrophile, such as HBr, typically yields a mixture of 1,2- and 1,4-addition products. pressbooks.pubjove.com

The mechanism begins with the protonation of one of the double bonds to form the most stable carbocation intermediate. For a conjugated system, this is a resonance-stabilized allylic cation where the positive charge is shared between two carbons. pressbooks.pubjove.comlibretexts.org The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of these positively charged centers, leading to the product mixture. pressbooks.pubjove.com

The ratio of these products is often dependent on the reaction temperature. At lower temperatures, the 1,2-adduct (the kinetic product) is typically favored because it forms faster. chemistrysteps.comjove.com At higher temperatures, the more stable 1,4-adduct (the thermodynamic product) tends to be the major product. chemistrysteps.comyoutube.com

| Addition Type | Description | Controlling Factor |

| 1,2-Addition | The electrophile and nucleophile add to adjacent carbons. | Kinetic Control (Lower Temperature) |

| 1,4-Addition | The electrophile and nucleophile add to the ends of the conjugated system. | Thermodynamic Control (Higher Temperature) |

This table outlines the general outcomes of electrophilic addition to conjugated dienes. chemistrysteps.comjove.com

The hydroxyl group of the allylic alcohol in this compound can be replaced by a nucleophile. Direct nucleophilic substitution of allylic alcohols is an atom-economical method that avoids the generation of waste products associated with pre-activating the alcohol. sioc-journal.cn This transformation is often facilitated by transition metal catalysts that activate the alcohol, turning the poor hydroxyl leaving group into a good one in situ. rsc.org

These reactions can proceed through various mechanisms, including Sₙ2 or Sₙ2' pathways, leading to a range of derivatized products. nih.gov The use of Lewis or Brønsted acids can also catalyze the intermolecular and intramolecular nucleophilic substitution to form various C-X bonds (where X can be C, N, O, or S). sioc-journal.cn This allows for the introduction of a wide variety of functional groups, including ethers, esters, amines, and sulfides, at the allylic position.

Radical-Mediated Transformations

Radical reactions offer an alternative pathway for the functionalization of this compound. These processes involve intermediates with unpaired electrons and can be initiated thermally, photochemically, or with a radical initiator. youtube.com

Similar to electrophilic additions, the addition of a radical species to the conjugated diene system can result in 1,2- and 1,4-adducts. The reaction proceeds via a resonance-stabilized allylic radical intermediate. youtube.com The regiochemical outcome depends on the stability of the potential radical intermediates. youtube.comresearchgate.net

Furthermore, the one-electron oxidation of dienols can generate enol cation radicals. These highly reactive species can undergo subsequent reactions, such as rapid deprotonation, providing an entry into α-carbonyl carbocation chemistry. researchgate.net Modern synthetic methods have expanded the scope of radical reactions to include transformations catalyzed by transition metals or photoredox catalysts, enabling the formation of C-C and C-heteroatom bonds under mild conditions. acs.orgmdpi.comnih.gov

Acid-Catalyzed Isomerization and Dehydration Pathways

In the presence of an acid catalyst, this compound can undergo a complex series of reactions, including isomerization and dehydration. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).

The departure of water results in the formation of a secondary carbocation at the C3 position. This carbocation is also an allylic cation due to the adjacent C4=C5 double bond, which stabilizes it through resonance. This resonance delocalizes the positive charge between C3 and C5.

From this key intermediate, several pathways are possible:

Dehydration to form a Triene: A proton can be eliminated from a carbon adjacent to the carbocation.

Elimination of a proton from C2 leads to the formation of 1,3,5-hexatriene (B1211904) . This product is a fully conjugated system and is therefore thermodynamically favored.

Elimination of a proton from C4 would lead to 1,4,5-hexatriene , which is a less stable, non-conjugated triene.

Isomerization: The initial carbocation can undergo rearrangements before elimination.

A 1,2-hydride shift from C2 to C3 would form a new secondary carbocation at C2. This is less likely as it is not allylically stabilized.

The double bonds can migrate under acidic conditions. For instance, the terminal double bond could migrate to form a more stable internal double bond, or both double bonds could rearrange to form a conjugated diene system. This could happen via a series of protonation-deprotonation steps. For example, protonation at C1 could lead to a carbocation at C2, and subsequent elimination could form 2,4-hexadien-3-ol. This isomer would then be in equilibrium with its keto tautomer, 2,4-hexadien-3-one, via keto-enol tautomerization. libretexts.orgmasterorganicchemistry.com

The dehydration of the isomeric 1,5-hexadien-3-ol (B146999) has been shown to yield both 1,3,5-hexatriene and 1,3-cyclohexadiene, indicating that intramolecular cyclization can also be a competing pathway for these types of dienols. acs.org A similar cyclization could be envisioned for the carbocation derived from this compound.

The specific products formed will depend on the reaction conditions, such as the acid used and the temperature. Stronger acids and higher temperatures generally favor elimination reactions. quora.com

Table 3: Potential Products from Acid-Catalyzed Reaction of this compound

| Reaction Pathway | Intermediate | Product | Notes |

|---|---|---|---|

| Dehydration (E1) | Allylic Carbocation at C3/C5 | 1,3,5-Hexatriene | Thermodynamically favored due to conjugation |

| Dehydration (E1) | Allylic Carbocation at C3/C5 | 1,4,5-Hexatriene | Kinetically possible but less stable |

| Isomerization | Protonation/Deprotonation | 2,4-Hexadien-3-ol | Formation of a conjugated dienol |

| Isomerization/Tautomerization | Enol Intermediate | 2,4-Hexadien-3-one | Keto-enol equilibrium |

| Dehydration/Cyclization | Carbocation | 1-Methyl-1,3-cyclopentadiene | Possible intramolecular reaction pathway |

Catalytic Transformations Involving 1,4 Hexadien 3 Ol

Metal-Catalyzed Hydroacylation Reactions

Hydroacylation involves the addition of an aldehyde's formyl C-H bond across an unsaturated carbon-carbon bond, resulting in the formation of a ketone. researchgate.netd-nb.info This process is frequently catalyzed by transition metals, with rhodium complexes being particularly effective. researchgate.netd-nb.infoescholarship.org

Rhodium-Catalyzed Processes and Substrate Scope

Rhodium(I) catalysts, such as Wilkinson's catalyst (Rh(PPh₃)₃Cl), have been explored for the hydroacylation of dienes and related unsaturated alcohols. While direct studies on the rhodium-catalyzed hydroacylation of 1,4-hexadien-3-ol are not extensively detailed in the provided literature, research on similar diene substrates offers insights into the potential reactivity and controlling factors. The efficiency of rhodium-catalyzed intermolecular hydroacylation of 1,4-penta- or 1,5-hexadienes with salicylaldehydes is highly dependent on the diene structure, suggesting that chelation to the rhodium center is a critical factor. acs.org For instance, 1,4-pentadienes demonstrated faster reaction rates compared to 1,5-hexadiene. acs.org A related substrate, 1,4-pentadien-3-ol, underwent rhodium-catalyzed hydroacylation to selectively yield the normal product in high yield. acs.org However, 1,4-hexadiene (B1233536) with a terminal substituent on the olefin exhibited lower reactivity. acs.org These findings imply that the specific arrangement of double bonds and the position of the hydroxyl group in this compound would significantly influence its reactivity and the regioselectivity of rhodium-catalyzed hydroacylation.

Hydroxy-Group Directing Effects in Catalysis

The hydroxyl group in allylic alcohols can act as an internal directing group in various metal-catalyzed reactions by coordinating to the metal center. lookchem.comcolab.ws This coordination can bring the reactive alkene into close proximity to the catalyst, thereby influencing the reaction pathway, regioselectivity, and potentially stereoselectivity. The directing effect of the hydroxyl group has been notably observed in the hydroiminoacylation of 1,5-hexadien-3-ol (B146999) catalyzed by Wilkinson's catalyst, where functionalization predominantly occurred at the allyl alcohol moiety. lookchem.comcolab.ws This effect is attributed to the favorable coordination of the hydroxyl group to the metal. lookchem.comcolab.ws Although specific studies on the directing effect of the hydroxyl group in the hydroacylation of this compound were not found, the established directing capabilities of hydroxyl groups in similar diene alcohol systems suggest a significant role for the -OH group in controlling the outcome of metal-catalyzed transformations involving this compound.

Olefin Metathesis Reactions

Olefin metathesis is a versatile reaction that enables the redistribution of alkene fragments through the scission and regeneration of carbon-carbon double bonds, catalyzed by transition metal alkylidene complexes, predominantly those based on ruthenium and molybdenum. wikipedia.orgmdpi.com This transformation is widely used in organic synthesis for the construction of various molecular architectures. wikipedia.orgmdpi.com

Ring-Closing Metathesis (RCM) for Macrocyclic Systems (using 1,5-hexadien-3-ol as a related substrate)

Ring-closing metathesis (RCM) is a powerful intramolecular variant of olefin metathesis used for the synthesis of cyclic compounds from acyclic dienes. While the provided information does not specifically detail RCM of this compound, studies on related diene alcohols like 1,5-hexadien-3-ol highlight the utility of RCM in macrocycle synthesis. 1,5-Hexadien-3-ol has been shown to undergo RCM to form a nine-membered oxocene. lookchem.com Ruthenium and molybdenum catalysts are commonly employed for RCM reactions, including those leading to macrocyclic systems, which can be challenging to synthesize using traditional methods. researchgate.netrsc.org The success of RCM with similar diene alcohols suggests that this compound could potentially be utilized in RCM strategies for the synthesis of cyclic structures, depending on the tether length and catalyst selection.

Cross-Metathesis with Differentiated Olefins

Cross-metathesis (CM) involves the intermolecular reaction between two distinct olefins to form new carbon-carbon double bonds. uwindsor.ca Achieving selectivity in CM, particularly when dealing with substrates containing multiple reactive sites, is crucial. Ruthenium catalysts, especially those featuring N-heterocyclic carbenes, are effective in CM reactions and tolerate a range of functional groups. mdpi.comcaltech.edu These catalysts can achieve chemoselective CM by differentiating between olefins based on steric and electronic factors. caltech.edunih.gov For example, chemoselective CM with trans-1,4-hexadiene using a specific ruthenium catalyst successfully coupled it with various functionalized terminal olefins, including those with carbonyl and amine functionalities, in good yields and with high selectivities. mdpi.com The ability of ruthenium catalysts to selectively react with certain types of olefins over others is key to controlling the outcome of CM reactions. caltech.edunih.gov Based on these precedents, this compound could potentially participate in chemoselective CM reactions with differentiated olefins catalyzed by ruthenium complexes, allowing for the controlled formation of new alkene products.

Stereoselective Olefin Metathesis using Ruthenium Catalysts

Control over the stereochemistry (E/Z isomerism) of the newly formed double bond is a critical aspect of olefin metathesis in the synthesis of stereodefined molecules. Significant progress has been made in developing ruthenium catalysts that promote stereoselective olefin metathesis. mdpi.comcaltech.educaltech.edu Certain ruthenium catalysts have demonstrated high Z-selectivity in CM reactions, enabling the preferential formation of the less thermodynamically stable Z-alkene isomer. mdpi.comnih.gov The design of the ruthenium catalyst, including the nature of the ligands, is paramount in dictating the stereochemical outcome. mdpi.comcaltech.edu While specific examples of stereoselective metathesis involving this compound were not found, the advancements in the field of stereoselective ruthenium-catalyzed olefin metathesis suggest that applying these catalysts to this compound could enable the synthesis of stereodefined alkene products.

Enantioselective and Diastereoselective Catalysis

Enantioselective and diastereoselective catalytic methods are crucial for synthesizing chiral molecules with specific stereochemistry. This compound, as a chiral allylic alcohol with a diene structure, can be a substrate in such transformations to yield valuable stereoisomers.

Sharpless Kinetic Resolution of Hexadienols

The Sharpless kinetic resolution is a well-established method for obtaining enantiomerically enriched allylic alcohols from a racemic mixture. This process utilizes a chiral catalyst, typically derived from titanium tetra(isopropoxide) and a chiral dialkyl tartrate, in the presence of an oxidizing agent like tert-butyl hydroperoxide. The catalyst preferentially epoxidizes one enantiomer of the allylic alcohol, leaving the other enantiomer unreacted and enriched in the mixture.

While the search results specifically mention the Sharpless kinetic resolution of 1,5-hexadien-3-ol in the context of synthesizing (+)-rogioloxepane A, and also refer to the kinetic resolution of analogous allylic alcohols, the principle is applicable to other hexadienol isomers, including this compound nih.govacs.orgacs.orgsigmaaldrich.cnsoton.ac.ukscientificlabs.iewikipedia.orgscispace.comresearchgate.net. The effectiveness of the kinetic resolution depends on the ability of the catalyst to differentiate between the enantiomers of the specific hexadienol substrate. In the case of this compound, the position of the double bonds relative to the hydroxyl group influences the potential for selective epoxidation.

Catalytic Enantioselective Haloazidation of Conjugated Dienes (using 2,4-hexadien-1-ol, related to this compound reactivity)

Catalytic enantioselective haloazidation of conjugated dienes is a method for introducing both a halogen and an azide (B81097) group across the diene system in a stereocontrolled manner. While this compound is a 1,4-diene with an allylic alcohol functionality, research has explored the haloazidation of related conjugated dienes such as 2,4-hexadien-1-ol nih.govacs.org.

Studies have shown that 2,4-hexadien-1-ol can undergo 1,4-bromoazidation catalyzed by chiral systems, leading to the selective formation of unsaturated 1,4-bromoazides with defined stereochemistry nih.govacs.org. This transformation is significant as it can set two remote stereocenters and represents an example of enantioselective intermolecular 1,4-halofunctionalization of a conjugated diene nih.gov. The mechanism can involve 1,2-addition followed by a rsc.orgrsc.org allylic azide rearrangement nih.gov. This research on a related hexadiene highlights the potential for developing similar enantioselective difunctionalization reactions for this compound, although the presence and position of the hydroxyl group would likely influence the reaction pathway and catalyst design.

Copper(I)-Catalyzed Additions for Chiral Tertiary Alcohols with Diene Units

Copper(I)-catalyzed additions have been developed for the synthesis of chiral tertiary alcohols containing diene units. One approach involves the regioselective asymmetric addition of 1,4-pentadiene (B1346968) to ketones, catalyzed by copper(I) complexes with chiral ligands nih.govacs.orgresearchgate.netrsc.orgresearchgate.net. This method generates chiral tertiary alcohols bearing a terminal (Z)-1,3-diene unit with high enantioselectivity nih.govacs.org.

While this specific reaction uses 1,4-pentadiene as the pronucleophile and a ketone as the electrophile, it demonstrates the utility of copper(I) catalysis in constructing chiral centers adjacent to diene systems. The relevance to this compound lies in the potential for this compound or its derivatives to participate in analogous copper-catalyzed enantioselective addition reactions, either as the diene component or as a substrate undergoing functionalization at the allylic alcohol position while preserving or modifying the diene unit. The development of catalytic systems that enable the enantioselective addition of carbon nucleophiles to carbonyl compounds or other electrophiles in the presence of a 1,4-diene moiety, leading to chiral alcohols with the hexadiene framework, is an active area of research.

Nickel-Catalyzed Enantioselective Cross-Hydroalkenylation

Nickel catalysis has emerged as a powerful tool for enantioselective cross-coupling reactions, including hydroarylation and hydroalkenylation of alkenes nih.govrsc.orgnih.govrsc.org. Enantioselective cross-hydroalkenylation involves the addition of a C-H bond of an alkene to another alkene in a stereocontrolled manner, forming a new C-C bond and generating a chiral product.

Research in this area has focused on various alkene substrates and coupling partners nih.govnih.gov. While the search results did not provide specific examples of this compound directly participating in nickel-catalyzed enantioselective cross-hydroalkenylation, the broader context of this field suggests potential applications. A this compound could potentially act as either the hydroalkenylation partner or the alkene substrate, leading to complex chiral molecules containing the hexadiene structure. The success of such a transformation would depend on the development of specific nickel catalyst systems capable of controlling the chemo-, regio-, and stereoselectivity with a substrate possessing both an allylic alcohol and a 1,4-diene.

Isomerization of Allylic Alcohols to Carbonyl Compounds (General Catalytic Context)

The isomerization of allylic alcohols to carbonyl compounds is a valuable transformation in organic synthesis, providing a straightforward and atom-economical route to aldehydes and ketones rsc.orgresearchgate.netmdpi.com. This reaction typically involves the migration of the double bond and a hydrogen atom, catalyzed by various transition metal complexes, including those of rhodium, ruthenium, iridium, palladium, and iron researchgate.netmdpi.comeurekaselect.comacs.org.

Allylic alcohols, such as this compound, are susceptible to this type of isomerization. The reaction pathway often involves a metal hydride intermediate adding to the alkene, followed by β-hydride elimination to form the carbonyl compound. The regioselectivity of the isomerization (leading to an aldehyde or a ketone) depends on the structure of the allylic alcohol and the catalyst employed.

For this compound, isomerization could potentially lead to hexadienal or hexenone (B8787527) isomers, depending on which double bond is involved in the process and the direction of hydrogen migration. Given the two double bonds in this compound, the isomerization can be more complex than with simple allylic alcohols, potentially leading to a mixture of conjugated and non-conjugated carbonyl products. While specific catalytic systems for the controlled isomerization of this compound to a single carbonyl isomer were not detailed in the search results, the general principles of allylic alcohol isomerization catalysis are applicable, highlighting a potential reaction pathway for this compound under appropriate catalytic conditions.

Applications of 1,4 Hexadien 3 Ol in Complex Molecule Synthesis

Building Block for Natural Product Synthesis

1,4-Hexadien-3-ol and its isomers have been utilized as foundational units in the total synthesis of several natural products. Their inherent structural features contribute to the efficient construction of complex carbon frameworks often found in biologically active molecules.

Precursor to (2E,4E)-Hexadien-1-yl Acetate (B1210297) (Sorbyl Acetate)

A notable application of this compound is its role as a precursor in the synthesis of (2E,4E)-hexadien-1-yl acetate, also known as sorbyl acetate. The synthesis typically involves the preparation of this compound, often from the reaction of crotonaldehyde (B89634) with vinyl magnesium chloride thegoodscentscompany.comfishersci.cascribd.com. Subsequent acylation of this compound yields 1,4-hexadienyl-3-acetate, which can then be isomerized to the desired (2E,4E)-hexadien-1-yl acetate thegoodscentscompany.comfishersci.cascribd.com. This isomerization can be achieved through various methods, including heating in the presence of glacial acetic acid and alkali acetates fishersci.cascribd.com.

Research findings illustrate the synthetic route:

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Source |

| Crotonaldehyde | Vinyl magnesium chloride | This compound | THF, room temperature, followed by distillation | 80-84 | thegoodscentscompany.comfishersci.ca |

| This compound | Acetic anhydride | 1,4-Hexadienyl-3-acetate | Acylation conditions | Not specified | fishersci.cascribd.com |

| 1,4-Hexadienyl-3-acetate | Glacial acetic acid, Sodium acetate | (2E,4E)-Hexadien-1-yl Acetate | Heating to 120°C for 6-8 hours | 60-70 (overall yield from this compound) | fishersci.ca |

This transformation highlights the utility of this compound as a key intermediate in the production of compounds like sorbyl acetate.

Role in Synthesis of Polyketide Structures

This compound has played a part in the synthesis of complex polyketide natural products. The enantioselective total synthesis of amphirionin-4, a tetrahydrofuran (B95107) (THF) ring-containing polyketide, was achieved starting from (±)-(E)-1,4-hexadien-3-ol ontosight.aiwikidata.org. This synthesis sequence involved multiple steps to construct the complex molecular architecture of amphirionin-4, demonstrating how this compound can serve as a foundational unit for building polyketide frameworks ontosight.aiwikidata.org. Additionally, the total synthesis of (+)-tanzawaic acid B, another natural polyketide, utilized commercially available 2,4-hexadien-1-ol (an isomer) as a starting material, which was transformed through a series of reactions including bromination and Evans alkylation to build the polyketide structure ctdbase.org.

Intermediates in Biogenetically Relevant Pathways

While this compound itself is not extensively reported as a direct biogenetic intermediate in the provided sources, related structures and biogenetic-type syntheses have been explored. For instance, a biogenetic-type synthesis of (±)-dictyopterene A, a natural product, was achieved using 1,5-undecadien-3-ol, a compound structurally analogous to this compound fishersci.com. This suggests that similar dienol structures can be relevant in pathways mimicking natural biosynthesis. The presence of allylic alcohol moieties, as in this compound, is also relevant in the context of biogenetic proposals involving allylic hydroperoxide intermediates in the formation of oxygenated terpenes, such as those found in Artemisia annua nih.gov.

Chiral Pool Reagent in Asymmetric Synthesis

Chiral this compound or its derivatives can be employed in asymmetric synthesis to establish specific stereogenic centers and construct chiral scaffolds.

Establishment of Stereogenic Centers

The presence of a stereogenic center at the C-3 position in chiral this compound makes it a suitable starting material for asymmetric synthesis. In the enantioselective total synthesis of amphirionin-4, the stereocenters were installed using key steps including the Sharpless kinetic resolution of (±)-(E)-1,4-hexadien-3-ol and CBS reduction ontosight.aiwikidata.org. Similarly, the synthesis of (+)-obtusenyne from 1,5-hexadien-3-ol (B146999) (an isomer of this compound) also utilized Sharpless kinetic resolution as a key step to establish the required stereochemistry nih.govnih.gov. These examples demonstrate the utility of hexadien-3-ol isomers in setting up stereogenic centers through enantioselective transformations.

Utility in Synthesizing Specific Chiral Scaffolds (e.g., Aza-sugars)

While direct examples of this compound being used to synthesize aza-sugars were not explicitly found in the provided search results, its structural features lend themselves to transformations that could lead to such scaffolds. The 1,3-dipolar cycloaddition reactions of nitrile oxides with 1,5-hexadien-3-ol have been explored, leading to the formation of isoxazolines bioregistry.io. Isoxazolines are versatile intermediates that can be converted into various nitrogen-containing compounds, including amino alcohols and other structures that could potentially be elaborated into aza-sugar mimetics or related chiral scaffolds. This illustrates the potential of hexadien-3-ol derivatives in the construction of chiral nitrogenous ring systems.

Precursor to Polymerizable Monomers

Sorbyl acetate is a conjugated diene jkchemical.com, a class of organic compounds well-known for their ability to undergo polymerization reactions to form polymeric materials. The presence of the conjugated double bond system in sorbyl acetate makes it a reactive monomer suitable for incorporation into polymer chains.

Furthermore, studies investigating the reactivity of this compound under different conditions have demonstrated its inherent potential for polymerization. For example, heating this compound to 100°C in the presence of platinum IV chloride was observed to lead to polymerization thegoodscentscompany.com. This finding highlights that, under certain catalytic conditions, this compound itself can participate directly in polymerization processes.

Beyond sorbyl acetate, this compound also functions as an intermediate in the synthesis of other diene compounds, such as 2-Ethoxyhexa-3,5-diene nih.gov. These derivatives, possessing reactive double bonds, can subsequently be utilized as monomers in various polymerization techniques.

The synthesis conditions for sorbyl acetate from this compound can influence the product distribution:

| Reactants | Conditions | Major Products | Isomer Ratio (5-acetoxy-1,3-hexadiene:Sorbyl acetate) | Overall Yield | Observation | Citation |

| This compound, Glacial acetic acid, Alkali acetate | Heated above 50°C | Sorbyl acetate, 5-acetoxy-1,3-hexadiene | Shifts in favor of sorbyl acetate with increasing temperature | Not specified | Not specified | thegoodscentscompany.com |

| This compound, Glacial acetic acid, Sodium acetate | Reflux (~123°C) | Sorbyl acetate, 5-acetoxy-1,3-hexadiene | Not specified | 60-70% | Not specified | thegoodscentscompany.com |

| This compound, Glacial acetic acid, Alkali acetate | 120°C | Sorbyl acetate, 5-acetoxy-1,3-hexadiene | 1:2 | 60-70% | Not specified | thegoodscentscompany.com |

| This compound, Platinum IV chloride | 100°C | Polymer | Not applicable | Not specified | Polymerization occurred | thegoodscentscompany.com |

Role in Material Science Precursor Development

The utility of this compound in material science precursor development stems primarily from its role in synthesizing conjugated dienes and other reactive intermediates that are subsequently used to construct polymeric materials with tailored properties.

Sorbyl acetate (1-acetoxy-2,4-hexadiene), derived from this compound, is a pertinent example. As a conjugated diene, it possesses the necessary functionality for participation in various polymerization reactions, including radical polymerization, anionic polymerization, and coordination polymerization. The resulting polymers can find applications in diverse material science fields, such as coatings, adhesives, and elastomers, depending on the specific polymerization method and co-monomers used. The ability to control the synthesis of sorbyl acetate, particularly the ratio of isomers formed during its production from this compound, offers a pathway to potentially influence the microstructure and, consequently, the properties of the derived polymers thegoodscentscompany.com.

Another derivative, 2-Ethoxyhexa-3,5-diene, for which this compound serves as an intermediate, is specifically noted for its application in the development of molecularly imprinted polymers nih.gov. Molecularly imprinted polymers are highly cross-linked polymer matrices engineered to have specific recognition sites for a target molecule. The incorporation of monomers derived from this compound into these matrices allows for the creation of materials with selective binding capabilities, useful in areas such as separation science, chemical sensing, and catalysis. The use of 2-Ethoxyhexa-3,5-diene in this context exemplifies how compounds accessible through this compound synthesis contribute to the design and creation of advanced functional materials nih.gov.

The versatility of this compound as a precursor to reactive dienes underscores its significance in the development of monomers and intermediates crucial for synthesizing a range of polymeric materials with diverse applications in material science.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of organic molecules. Both one-dimensional and two-dimensional NMR techniques are invaluable in the analysis of 1,4-Hexadien-3-ol. PubChem indicates the availability of 1H and 13C NMR spectra for the related isomer, 1,5-Hexadien-3-ol (B146999). nih.gov

This compound can exist as different regioisomers (e.g., 1,5-Hexadien-3-ol) and stereoisomers (E/Z isomers at the double bonds, and enantiomers due to the chiral center at C3). NMR spectroscopy is essential for differentiating these isomers. Analysis of chemical shifts and coupling constants in 1H and 13C NMR spectra provides information about the local electronic environment of each nucleus, which is influenced by the position of double bonds and the stereochemistry. For instance, the coupling constants between vinylic protons are particularly indicative of E or Z configurations. While specific detailed NMR data for the isomers of this compound were not extensively detailed in the search results, NMR is a standard method for such differentiation in related dienes and alcohols. chemicalbook.comoup.com

For a complete and unambiguous structural assignment of this compound and its potential isomers, advanced 2D NMR techniques are indispensable.

COSY (COrrelation SpectroscopY) reveals correlations between protons that are coupled through bonds, typically up to three bonds away. princeton.edulibretexts.orgblogspot.com This helps in establishing connectivity within the molecule.

TOCSY (TOtal Correlation SpectroscopY) identifies all protons within a spin system, showing correlations between coupled spins even if they are not directly coupled. princeton.edulibretexts.orgblogspot.com This is useful for mapping out entire segments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached (one-bond correlation). princeton.edu This allows for the assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Coherence) shows correlations between protons and carbons that are separated by two to four (or sometimes five) bonds. princeton.edu This provides crucial information for establishing connectivity across quaternary carbons and through longer ranges, aiding in the assembly of the molecular skeleton.

NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating frame Overhauser Enhancement SpectroscopY) provide information about through-space correlations between nuclei that are in close spatial proximity, regardless of whether they are coupled through bonds. princeton.eduresearchgate.netlibretexts.org These experiments are particularly valuable for determining relative stereochemistry and understanding the conformation of the molecule. While general descriptions of these techniques are available, specific applications to this compound were not found in the search results.

Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropy (RCSAs) provide valuable long-range orientational information that complements the local information obtained from chemical shifts and scalar couplings. duke.edumpg.denih.gov RDCs arise when molecules are partially aligned in a magnetic field, leading to incomplete averaging of dipolar couplings. duke.edumpg.de This partial alignment can be achieved using various anisotropic media. duke.edumpg.de RDCs provide information about the orientation of internuclear vectors relative to a molecular alignment frame. duke.edunih.gov RCSAs similarly provide orientational information based on the anisotropy of the chemical shift tensor. duke.edu The combination of RDCs and RCSAs can be particularly powerful for refining 3D structures and studying molecular dynamics. duke.edumpg.de While the application of RDCs and RCSAs is common in the study of biomolecules duke.edumpg.denih.gov, one source mentions RDCs and residual chemical shift in the context of 1,5-hexadien-3-ol, suggesting their potential applicability to similar flexible molecules like this compound. core.ac.uk

Mass Spectrometry (MS) for Mechanistic Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS can be used to confirm the molecular weight of this compound. Furthermore, analyzing the fragmentation pattern obtained through techniques like electron ionization (EI-MS) can provide structural information by breaking the molecule into characteristic fragments. While general MS data for this compound is indicated as available nih.gov, detailed fragmentation pathways relevant to mechanistic studies were not found in the provided search results. However, MS is a standard tool in organic chemistry for identifying reaction products and intermediates, which can be crucial in mechanistic investigations. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. specac.com For this compound, IR spectroscopy is valuable for confirming the presence of the hydroxyl (-OH) group, which typically shows a broad absorption band in the region of 3200-3550 cm⁻¹, and the carbon-carbon double bonds (C=C), which show absorption bands in the region of 1550-1700 cm⁻¹ and C-H stretching vibrations for sp2 hybridized carbons around 3000-3100 cm⁻¹. specac.com The C-O stretch of the alcohol group is also expected. specac.com PubChem and SpectraBase indicate the availability of FTIR spectra for both this compound and 1,5-Hexadien-3-ol. nih.govnih.govspectrabase.comnist.gov IR spectroscopy is mentioned as effective for detecting hydroxyl groups in related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography (GC) with the identification capabilities of mass spectrometry (MS). tsijournals.commdpi.com This technique is particularly useful for analyzing complex mixtures containing volatile or semi-volatile compounds like this compound. tsijournals.comresearchgate.netacs.orgmdpi.com In GC-MS, the mixture is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. tsijournals.commdpi.com The separated components then enter the MS, where they are ionized, and their mass spectra are recorded. tsijournals.commdpi.com By comparing the obtained mass spectra to spectral libraries (e.g., NIST library), the individual components in the mixture can be identified. nih.gov GC-MS is a standard method for assessing the purity of synthesized compounds and analyzing reaction mixtures. google.comresearchgate.net PubChem and SpectraBase list GC-MS data as available for both this compound and 1,5-Hexadien-3-ol. nih.govnih.gov It has been used in studies to identify components in various extracts and reaction products. researchgate.netnih.govresearchgate.netacs.org

X-ray Crystallography for Absolute Stereochemistry Determination (of derivatives)

X-ray crystallography serves as a powerful and definitive technique for establishing the absolute stereochemistry of crystalline compounds. While this compound itself may not always be amenable to direct X-ray crystallographic analysis due to its physical state, crystalline derivatives synthesized from it are frequently subjected to this technique to unequivocally determine the spatial arrangement of atoms at chiral centers. This is particularly crucial in the synthesis of complex molecules, including natural products, where controlling and confirming stereochemistry is paramount for biological activity and structural elucidation.

Research involving the synthesis of natural products from precursors like (±)-(E)-1,4-hexadien-3-ol has utilized X-ray crystallography on synthetic intermediates or related compounds to assign absolute configurations. For instance, in the enantioselective total synthesis of amphirionin-4, which can be achieved from (±)-(E)-1,4-hexadien-3-ol, the absolute configurations of related diterpenoids like neopallavicinin (B1256291) were established through X-ray crystal structure analysis, often in conjunction with other methods such as CD and NMR spectroscopy. Similarly, the absolute stereochemistry at newly formed stereogenic centers during the synthesis of goniothalesdiol was established by single-crystal X-ray diffraction analysis.

The application of X-ray crystallography provides direct experimental evidence of the three-dimensional structure of a molecule in the crystalline state. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, the electron density map can be generated, revealing the positions of atoms and thus the molecular structure, including the absolute configuration of chiral centers. For chiral molecules containing heavier atoms (such as oxygen or those introduced through derivatization), the anomalous dispersion of X-rays can be used to determine the absolute configuration without prior knowledge.

Studies have also employed X-ray crystallography to confirm the stereochemistry of products derived from allylic alcohols, a class that includes this compound. For example, the stereochemistry of an epoxy alcohol product, synthesized from an allylic alcohol precursor, was confirmed through X-ray crystallographic analysis. Furthermore, the crystal structure analysis of a 5-epi derivative related to hexadienol has been reported, providing insights into its absolute stereochemistry and the involvement of hydrogen bonding in the crystal lattice.

Theoretical and Computational Studies of 1,4 Hexadien 3 Ol and Its Reactivity

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

DFT calculations are widely used to explore the potential energy surfaces of chemical reactions, providing details about intermediates and transition states. This method is instrumental in elucidating reaction pathways and understanding why certain products are favored over others. In the context of dienes and related compounds, DFT has been applied to study various reactions, including cycloadditions and rearrangements. nih.govnih.govnih.govnih.govguidetopharmacology.org

For instance, DFT analysis has been performed on the Diels-Alder reaction mechanism between 2,4-hexadien-1-ol, an isomer of 1,4-hexadien-3-ol, and maleic anhydride. This computational study aimed to understand the reaction pathway and the factors influencing its progress. guidetopharmacology.org DFT calculations can provide a "road map" for reactions, indicating the reliability of potential products and the feasibility of their formation. guidetopharmacology.org

Analysis of Transition State Geometries and Energies

Analyzing the geometries and energies of transition states is crucial for understanding reaction kinetics and selectivity. Transition states represent the highest energy point along a reaction pathway, and their structures and relative energies dictate the activation energy barrier for a reaction. Computational models, such as those based on DFT, can predict these transition states and help validate experimentally determined activation energies. mims.com

Studies involving compounds related to this compound have utilized DFT to examine transition states. For example, in the context of a trichloroacetimidate (B1259523) derived from this compound, semi-empirical molecular orbital calculations suggested an ion pair reaction pathway, calculating the enthalpy of formation for an ion pair transition state. nih.gov In the Diels-Alder reaction of 2,4-hexadien-1-ol with maleic anhydride, computational studies have investigated reaction intermediates, which are closely related to the transition state analysis. guidetopharmacology.org

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry plays a significant role in predicting the regiochemical and stereochemical outcomes of reactions involving dienes. By evaluating the energies of different possible transition states leading to various isomers, computational modeling can predict which reaction pathways are kinetically or thermodynamically favored. nih.gov

In the production of sorbyl acetate (B1210297), where this compound serves as a precursor, computational modeling using DFT has been employed to predict regiochemical outcomes. nih.gov The stereoselectivity of reactions involving this compound has also been a subject of investigation, particularly in the synthesis of complex molecules like amphirionin-4. nih.govnih.gov Computational models can aid in understanding and validating the factors that influence the stereochemical course of these transformations. mims.com The DFT study on the Diels-Alder reaction of 2,4-hexadien-1-ol also touches upon stereoselective synthesis and the use of computational analysis, including orbital interactions, to understand these processes. guidetopharmacology.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool within computational chemistry used to understand and predict the reactivity of molecules based on the interaction between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). uni.lu The energy difference between the HOMO of one reactant and the LUMO of the other (and vice versa) can provide insights into the likelihood and nature of a reaction.

FMO analysis has been applied to study the Diels-Alder reaction between 2,4-hexadien-1-ol and maleic anhydride. guidetopharmacology.org This analysis helps determine whether the reaction proceeds via a normal electron demand or inverse electron demand mechanism based on the energy gap between the diene's and dienophile's frontier orbitals. guidetopharmacology.org The interaction between the HOMO of 2,4-hexadien-1-ol and the LUMO of maleic anhydride, or the LUMO of 2,4-hexadien-1-ol and the HOMO of maleic anhydride, can be analyzed to understand the driving force and selectivity of the cycloaddition. guidetopharmacology.org

Molecular Dynamics Simulations of Reactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. While less frequently applied to directly simulate the bond-breaking and forming processes of chemical reactions compared to quantum mechanical methods like DFT, MD simulations can provide valuable information about the behavior of molecules in solution, conformational changes, and interactions with other molecules or environments.

In the context of compounds synthesized using this compound as a starting material, such as analogues of donepezil, MD simulations have been performed to study the interactions between these modified drugs and their receptors. nih.gov Although these simulations focus on the downstream biological activity rather than the chemical reactions of this compound itself, MD can, in principle, be used to explore the dynamic aspects of reactions, including solvent effects and the influence of molecular motion on reactivity, particularly for complex systems or longer timescales where DFT might be computationally prohibitive. However, specific detailed research findings on MD simulations of reactions directly involving this compound were not prominently found in the provided sources.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic structure of molecules, which in turn dictates their reactivity and properties. These methods, including but not limited to DFT, allow for the calculation of various electronic properties such as molecular orbital energies, charge distributions, dipole moments, and spectroscopic parameters. uni.lu

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 1,4-Hexadien-3-ol Transformations

The catalytic transformation of this compound represents a significant area for future research. Existing studies touch upon acid-catalyzed rearrangements and dehydrations orgsyn.orgdoubtnut.com, suggesting that carefully designed catalytic systems could offer enhanced control over selectivity and efficiency. Future work could focus on the development of novel homogeneous or heterogeneous catalysts capable of promoting specific transformations of the dienol moiety or the allylic alcohol.

Potential catalytic research directions include:

Stereoselective Catalysis: Given the presence of a chiral center at C3, developing asymmetric catalysts for reactions involving the double bonds or the hydroxyl group could lead to the synthesis of enantioenriched products.

Selective Functionalization: Catalysts that selectively target either the 1,2-double bond, the 4,5-double bond, or the allylic alcohol are needed. This could involve selective hydrogenation, oxidation, hydroamination, or carbon-carbon bond formation reactions.

Mild Reaction Conditions: Exploring catalysts that operate under mild temperatures and pressures would align with sustainable chemical practices.

Research into catalytic hydroalkenylation of dienes to form 1,4-dienes researchgate.net indicates the potential for developing new catalytic synthesis routes to this compound itself, or related substituted dienols. Future catalysts could aim for improved efficiency and stereocontrol in such formations.

Chemoenzymatic Approaches to Dienol Synthesis and Functionalization

The integration of enzymatic transformations with chemical synthesis (chemoenzymatic approaches) offers a powerful strategy for achieving high selectivity, particularly stereoselectivity, under mild conditions. While direct examples involving this compound are limited in the provided literature, the successful application of chemoenzymatic methods to related alcohol and diene systems, such as the enzymatic reduction of keto esters to chiral alcohols or the hydrolysis of esters of homoallylic alcohols mdpi.comresearchgate.netresearchgate.net, highlights the potential for this approach.

Future research could explore:

Enzymatic Synthesis: Utilizing enzymes like alcohol dehydrogenases or esterases for the stereoselective synthesis of this compound or its derivatives from suitable precursors.

Enzymatic Functionalization: Employing enzymes to selectively modify the double bonds (e.g., enzymatic epoxidation or dihydroxylation) or the hydroxyl group (e.g., enzymatic acylation or glycosylation) with high regio- and stereoselectivity.

Cascade Chemoenzymatic Processes: Designing multi-step synthesis sequences that combine chemical and enzymatic steps to efficiently construct complex molecules incorporating the this compound scaffold.

Research on the chemoenzymatic synthesis of natural products like rugulactone, which involves stereoselective enzymatic reduction of a keto ester mdpi.comresearchgate.netresearchgate.net, provides a precedent for applying similar strategies to access chiral intermediates related to this compound.

Green Chemistry Principles in this compound Synthesis and Reactions

Adopting green chemistry principles in the synthesis and reactions of this compound is crucial for minimizing environmental impact and enhancing sustainability. The twelve principles of green chemistry provide a framework for this, emphasizing aspects like waste prevention, atom economy, less hazardous chemical syntheses, safer solvents, energy efficiency, and the use of renewable feedstocks groupeberkem.comijsrst.comnih.govcompoundchem.comrsc.orgresearchgate.netneuroquantology.comunirioja.esacs.org.

Future research directions include:

Atom-Economical Synthesis: Developing synthetic routes to this compound that maximize the incorporation of all reactant atoms into the final product, reducing waste generation. Traditional methods involving stoichiometric reagents like Grignard reagents could be replaced by more atom-economical catalytic approaches.

Safer Solvents and Reaction Conditions: Exploring the use of environmentally benign solvents (e.g., water, ionic liquids, supercritical fluids) and milder reaction conditions (e.g., lower temperatures and pressures) for this compound transformations ijsrst.comresearchgate.netacs.org.

Utilization of Renewable Feedstocks: Investigating the possibility of synthesizing this compound or its precursors from renewable biomass sources ijsrst.comresearchgate.netneuroquantology.comunirioja.es.

Development of Biodegradable Derivatives: Designing and synthesizing derivatives of this compound that are biodegradable at the end of their lifecycle, reducing environmental persistence compoundchem.comacs.org.

Applying green chemistry principles to the synthesis and handling of this compound will be essential for its potential future applications to be environmentally responsible.

Exploration of New Pericyclic and Cascade Reactions

The structural features of this compound, containing both a diene and an allylic alcohol, make it a potential substrate for various pericyclic and cascade reactions. While the oxy-Cope rearrangement is characteristic of 1,5-hexadien-3-ols chemistryviews.orgacs.org, other thermal or photochemical pericyclic processes involving the 1,4-diene system or rearrangements involving the allylic alcohol could be explored for this compound.

Future research could investigate:

Pericyclic Reactions of the 1,4-Diene: Exploring cycloaddition reactions (e.g., Diels-Alder after potential isomerization to a conjugated diene), electrocyclic reactions, or sigmatropic rearrangements involving the 1,4-diene moiety.

Rearrangements Involving the Allylic Alcohol: Investigating potential Claisen or related rearrangements if suitable conditions or derivatives are employed. Acid-catalyzed rearrangements have been observed doubtnut.com, and further exploration under controlled conditions could reveal new pathways.

Cascade Reactions: Designing sequences of reactions where a transformation of one functional group in this compound triggers a subsequent reaction, leading to the formation of complex cyclic or polycyclic structures in a single process neuroquantology.comrsc.org.

Research into pericyclic reactions of related dienes and polyenes researchgate.netresearchgate.netscribd.comchemistrydocs.com provides a foundation for exploring similar reactivity in this compound.

Advanced Spectroscopic and Computational Methods for Mechanistic Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for rational reaction design and optimization. Advanced spectroscopic techniques and computational methods will play a vital role in this.

Future research will heavily rely on:

Advanced Spectroscopy: Utilizing techniques such as multinuclear NMR spectroscopy, high-resolution mass spectrometry, and vibrational spectroscopy (IR, Raman) to characterize intermediates and products and to monitor reaction progress in situ slideshare.net.

Computational Chemistry: Employing high-level computational methods, such as Density Functional Theory (DFT), to study reaction pathways, transition states, and energy barriers for transformations of this compound researchgate.netslideshare.netresearchgate.net. This can provide insights into reactivity and selectivity that are difficult to obtain experimentally.

Spectroscopic-Computational Synergy: Combining experimental spectroscopic data with computational predictions to validate proposed mechanisms and refine theoretical models.

Computational studies have been successfully applied to investigate the mechanisms of Diels-Alder reactions involving related dienols researchgate.net and other pericyclic reactions researchgate.netresearchgate.net, demonstrating their utility in understanding complex reaction pathways relevant to this compound chemistry. The use of computational methods in structural assignment and reaction prediction is a growing area researchgate.net.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1,4-Hexadien-3-ol, and how should data interpretation be approached?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl and diene moieties) by analyzing absorption bands. For example, the O-H stretch typically appears at 3200–3600 cm⁻¹, while conjugated dienes show C=C stretches near 1600–1650 cm⁻¹ .

- Mass Spectrometry (MS) : Use electron ionization (EI) to determine molecular weight and fragmentation patterns. Compare with databases like NIST Chemistry WebBook for validation. For instance, fragmentation of the dienol structure may yield peaks corresponding to allylic cleavage or dehydration .

- Nuclear Magnetic Resonance (NMR) : Employ ¹H and ¹³C NMR to assign stereochemistry and confirm regiochemistry. Chemical shifts for allylic protons and hydroxyl groups should align with literature values for similar dienols .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .

- Engineering Controls : Conduct experiments in fume hoods to minimize inhalation risks. Install emergency showers and eyewash stations nearby .

- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for spills. Dispose of waste according to institutional guidelines for flammable alcohols .

Q. What synthetic routes are available for this compound, and how can purity be optimized?

- Methodological Answer :

- Grignard Reactions : React propargyl alcohols with allylic halides, followed by acid quenching. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

- Purification : Use fractional distillation under reduced pressure (due to flammability) or column chromatography with silica gel. Confirm purity via GC-MS or HPLC .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting NMR or reactivity results) be systematically resolved?

- Methodological Answer :

- Reproducibility Checks : Repeat experiments under controlled conditions (temperature, solvent, catalyst loading) to rule out procedural variability .

- Cross-Validation : Compare data with multiple techniques (e.g., IR vs. Raman spectroscopy) or computational models (DFT calculations for expected spectral peaks) .

- Contradiction Analysis Frameworks : Apply dialectical materialism principles to identify principal contradictions (e.g., competing reaction pathways) and prioritize variables influencing outcomes .

Q. What strategies minimize by-products during this compound synthesis?

- Methodological Answer :

- Catalytic Optimization : Test transition-metal catalysts (e.g., palladium or ruthenium complexes) to enhance regioselectivity. Use kinetic studies to identify optimal catalyst loading .

- Solvent Effects : Screen polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Avoid protic solvents that may promote side reactions like hydration .

Q. How can computational methods predict this compound’s reactivity in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Simulate transition states for [4+2] cycloadditions or oxidation pathways .

- Molecular Dynamics (MD) : Model solvent interactions to assess steric effects on reaction kinetics. Validate simulations with experimental kinetic data .

Q. What literature search strategies ensure comprehensive coverage of this compound research?

- Methodological Answer :

- Database Selection : Prioritize authoritative sources like PubMed, SciFinder, and NIST WebBook. Avoid unreliable platforms (e.g., ) .

- Keyword Optimization : Combine terms (e.g., “this compound synthesis” + “spectroscopy” + “toxicity”) and use Boolean operators. Track citations from seminal papers .

- Regulatory Cross-Referencing : Consult EPA or ECHA reports for safety and environmental data .

Q. How should unexpected biological activity (e.g., toxicity in assays) be investigated for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT for cytotoxicity) across concentration gradients. Compare with structurally similar dienols to identify structure-activity relationships .

- Metabolite Profiling : Use LC-MS to identify oxidative or conjugative metabolites. Correlate findings with enzymatic assays (e.g., CYP450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.